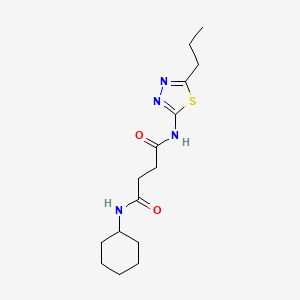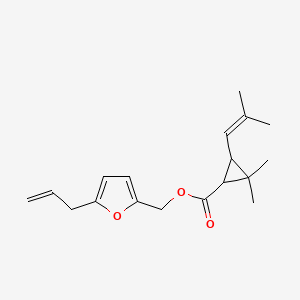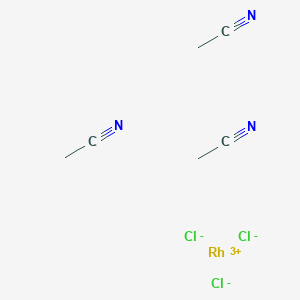
Tris(acetonitrile)trichlororhodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(acetonitrile)trichlororhodium is a coordination compound with the molecular formula C6H9Cl3N3Rh. It is a rhodium complex where the central rhodium atom is coordinated to three acetonitrile ligands and three chloride ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tris(acetonitrile)trichlororhodium can be synthesized through the reaction of rhodium trichloride with acetonitrile. The reaction typically involves dissolving rhodium trichloride in acetonitrile and allowing the mixture to react under controlled conditions. The resulting product is then purified through crystallization or other suitable methods .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory preparation. Scaling up the process would involve optimizing reaction conditions, such as temperature, pressure, and solvent ratios, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Tris(acetonitrile)trichlororhodium undergoes various chemical reactions, including:
Substitution Reactions: The acetonitrile ligands can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The rhodium center can undergo oxidation or reduction, leading to changes in its oxidation state and coordination environment.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines (e.g., pyridine). These reactions are typically carried out in organic solvents like dichloromethane or toluene.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used to induce changes in the oxidation state of the rhodium center.
Major Products Formed:
Substitution Reactions: The major products are new rhodium complexes with different ligands replacing the acetonitrile molecules.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used, but they generally involve changes in the coordination sphere of the rhodium center.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of tris(acetonitrile)trichlororhodium involves its ability to coordinate with various ligands and undergo redox reactions. The rhodium center can interact with molecular targets, such as DNA or proteins, leading to changes in their structure and function. These interactions are mediated by the coordination of the rhodium center with specific functional groups on the target molecules .
Vergleich Mit ähnlichen Verbindungen
Tris(acetonitrile)tricarbonylchromium(0): This compound has a similar coordination environment but with chromium as the central metal and carbonyl ligands instead of chloride ions.
Tris(acetonitrile)trichlorocobalt(III): Similar to tris(acetonitrile)trichlororhodium, but with cobalt as the central metal.
Uniqueness: this compound is unique due to the specific properties imparted by the rhodium center, such as its redox behavior and catalytic activity. These properties make it particularly valuable in applications requiring efficient and selective catalysis .
Eigenschaften
CAS-Nummer |
21712-45-8 |
|---|---|
Molekularformel |
C6H9Cl3N3Rh |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
acetonitrile;rhodium(3+);trichloride |
InChI |
InChI=1S/3C2H3N.3ClH.Rh/c3*1-2-3;;;;/h3*1H3;3*1H;/q;;;;;;+3/p-3 |
InChI-Schlüssel |
VNJKISJBEXQYEV-UHFFFAOYSA-K |
Kanonische SMILES |
CC#N.CC#N.CC#N.[Cl-].[Cl-].[Cl-].[Rh+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~,N~2~-Di(propan-2-yl)bicyclo[2.2.1]heptane-2,3-dicarboxamide](/img/structure/B14168402.png)


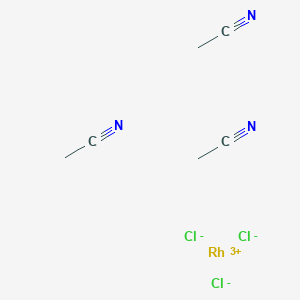
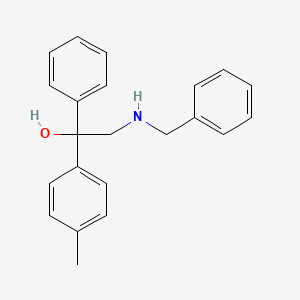


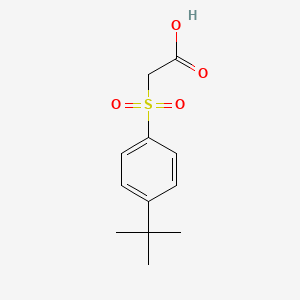
![1-methoxy-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-5-yl]propan-2-ol](/img/structure/B14168448.png)

![9-Borabicyclo[3.3.1]nonane, 9-(1-methylpropyl)-](/img/structure/B14168460.png)
![N-{3-[(2,5-dimethylphenyl)amino]quinoxalin-2-yl}-3-methylbenzenesulfonamide](/img/structure/B14168465.png)
